molecular formula C6H9ClOS2 B012884 1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI) CAS No. 106760-47-8

1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)

Katalognummer: B012884
CAS-Nummer: 106760-47-8
Molekulargewicht: 196.7 g/mol
InChI-Schlüssel: VYQBFMUHAIBYLF-QWWZWVQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is an organosulfur compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl₂) under controlled conditions. One common method includes the cyclization of a dithiol with a carbonyl chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Amides, esters, or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry due to its ability to interact with biological molecules. It can be used in the design of enzyme inhibitors or as a precursor for the synthesis of biologically active compounds.

Industry

In the industrial sector, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be used in the production of polymers and other materials that require sulfur-containing components. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride involves its interaction with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The dithiolane ring provides additional stability and reactivity, allowing for diverse chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5-Dimethyl-1,3-dithiolane-2-thione
  • 4,5-Dimethyl-1,3-dithiolane-2-ol
  • 4,5-Dimethyl-1,3-dithiolane-2-one

Uniqueness

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is unique due to its specific stereochemistry and the presence of both a dithiolane ring and a carbonyl chloride group. This combination of features provides distinct reactivity and stability, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

106760-47-8

Molekularformel

C6H9ClOS2

Molekulargewicht

196.7 g/mol

IUPAC-Name

(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride

InChI

InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1

InChI-Schlüssel

VYQBFMUHAIBYLF-QWWZWVQMSA-N

SMILES

CC1C(SC(S1)C(=O)Cl)C

Isomerische SMILES

C[C@@H]1[C@H](SC(S1)C(=O)Cl)C

Kanonische SMILES

CC1C(SC(S1)C(=O)Cl)C

Synonyme

1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.